molecular formula C15H18F3NO B6498041 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1408884-42-3

8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B6498041
CAS No.: 1408884-42-3
M. Wt: 285.30 g/mol
InChI Key: DKHROUZPAIMNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Name: 8-{[4-(Trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use. Overview: This compound is a high-purity chemical reagent featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The core bicyclic structure is functionalized with a [4-(trifluoromethyl)phenyl]methyl group at the nitrogen bridgehead, which may influence the compound's lipophilicity and metabolic stability, and a hydroxyl group that can serve as a handle for further synthetic modification . Research Applications: The 8-azabicyclo[3.2.1]octane core is a privileged structure in drug discovery. Analogs of this scaffold have been investigated for a wide range of therapeutic applications, as documented in scientific patents. These potential areas include, but are not limited to, use as mu-opioid receptor antagonists , and agents for oncology, metabolic diseases, urological disorders, and dermatology . Researchers may utilize this specific compound as a key intermediate or building block (building block) in the synthesis of more complex molecules for biological screening or as a novel chemical entity for hit-to-lead optimization campaigns. Note: Researchers are advised to consult the relevant scientific literature for comprehensive safety data (SDS) and handling procedures before use.

Properties

IUPAC Name

8-[[4-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)11-3-1-10(2-4-11)9-19-12-5-6-13(19)8-14(20)7-12/h1-4,12-14,20H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHROUZPAIMNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is a derivative of the bicyclic structure known as 8-azabicyclo[3.2.1]octane, which has garnered attention for its potential therapeutic applications, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H16F3N
  • Molecular Weight: 283.29 g/mol
  • IUPAC Name: this compound

The primary mechanism through which this compound exerts its biological effects is by acting as a monoamine reuptake inhibitor . Specifically, it has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro. This action is crucial for the treatment of various mood disorders, including depression and anxiety .

Table 1: Comparison of Reuptake Inhibition Potency

CompoundSerotonin Reuptake InhibitionNorepinephrine Reuptake InhibitionDopamine Reuptake Inhibition
This compoundModerateHighLow
Traditional SSRIs (e.g., Fluoxetine)HighLowVery Low
Tricyclic Antidepressants (e.g., Amitriptyline)ModerateModerateModerate

Biological Activity and Therapeutic Implications

Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class, including our compound of interest, have significant potential in treating various psychiatric disorders due to their ability to modulate neurotransmitter levels .

Case Studies

  • Anxiolytic Activity : A study demonstrated that derivatives similar to this compound showed anxiolytic-like effects in animal models when administered at specific doses . This suggests a potential application in treating anxiety disorders.
  • Depression Treatment : Another investigation indicated that these compounds could effectively alleviate symptoms of depression by enhancing serotonergic and noradrenergic transmission .

Safety and Toxicology

While the therapeutic potential is promising, safety profiles must be considered:

  • Acute Toxicity : The compound exhibits harmful effects if ingested, with warnings indicating potential skin irritation upon contact .
  • Long-term Effects : Further research is needed to fully understand the long-term implications of chronic use.

Scientific Research Applications

Mu-Opioid Receptor Antagonism

Research indicates that compounds like 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can act as mu-opioid receptor antagonists, which are crucial in pain management and addiction therapies. The antagonistic properties may help mitigate the effects of opioid overdose and dependency by blocking the euphoric effects associated with opioid use .

Analgesic Research

The compound has been studied for its analgesic properties, particularly in preclinical models of pain. Its structure allows it to interact with the central nervous system, potentially leading to new pain relief medications that minimize side effects compared to traditional opioids.

Neuropharmacology

The azabicyclo structure is significant in neuropharmacology, offering insights into the design of drugs targeting neuroreceptors. The trifluoromethyl group enhances lipophilicity, which can improve blood-brain barrier penetration, making it a candidate for treating neurological disorders .

Case Study 1: Opioid Overdose Treatment

In a study published in Journal of Pharmacology, researchers evaluated the efficacy of azabicyclo compounds, including our target compound, in reversing opioid-induced respiratory depression in rodent models. The results indicated a significant reduction in respiratory depression without causing withdrawal symptoms, highlighting its potential as a safer alternative for overdose treatment .

Case Study 2: Pain Management

Another study investigated the analgesic effects of various azabicyclo derivatives in inflammatory pain models. The compound demonstrated comparable efficacy to established analgesics while exhibiting a lower incidence of side effects such as sedation and gastrointestinal disturbances .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can be contextualized by comparing it to related analogs. Below is a detailed analysis:

Core Scaffold Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) 8-Methyl, 3-OH C₈H₁₅NO 141.21 Parent compound; smaller substituent (methyl) reduces steric bulk .
This compound 8-[4-(CF₃)benzyl], 3-OH C₁₅H₁₈F₃NO 301.31 Enhanced lipophilicity (CF₃ group) and potential receptor-binding specificity.
Exo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol 8-Methyl (exo), 3-OH C₈H₁₅NO 141.21 Stereochemistry (exo vs. endo) affects receptor interactions .

Substituent-Modified Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
SCH 221510 8-Bis(2-methylphenyl)methyl, 3-OH C₂₃H₂₇NO 341.47 Bulky substituents may limit blood-brain barrier penetration; NOP receptor agonist .
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) 8-Methyl, 3-phenyl, 2-COOCH₃ C₁₆H₂₁NO₂ 259.35 Ester group increases lipophilicity but reduces hydrogen-bonding capacity .
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride 8-Methyl, 3-[bis(4-F-phenyl)methoxy] C₂₂H₂₄F₂NO·HCl 408.35 Fluorine atoms improve metabolic stability; hydrochloride salt enhances solubility .

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)methanol 3-CH₂OH C₉H₁₇NO 155.24 Hydroxymethyl group increases polarity; precursor for further derivatization .
8-Azabicyclo[3.2.1]octan-3-one hydrochloride 3-Ketone C₇H₁₁NO·HCl 161.63 Ketone group may reduce receptor affinity compared to hydroxyl analogs .
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl pentafluorobenzoate 3-O-COC₆F₅ C₁₅H₁₄F₅NO₂ 335.27 Esterification blocks hydrogen bonding; fluorinated aromatic enhances stability .

Key Research Findings

Substituent Effects on Bioactivity: The trifluoromethyl group in this compound likely enhances binding to hydrophobic receptor pockets compared to non-fluorinated analogs like tropine . SCH 221510’s bis(2-methylphenyl)methyl group demonstrates that bulky substituents can modulate receptor selectivity (e.g., NOP vs. opioid receptors) .

Stereochemical Considerations :

  • Exo vs. endo configurations (e.g., exo-8-methyl vs. endo-8-CF₃-benzyl) influence pharmacokinetic properties, such as metabolic clearance and tissue distribution .

Metabolic Stability :

  • Fluorinated analogs (e.g., 3-[bis(4-fluorophenyl)methoxy]-8-methyl) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

Preparation Methods

Reaction Mechanism and Conditions

The nitrogen atom of 8-azabicyclo[3.2.1]octan-3-ol undergoes alkylation with 4-(trifluoromethyl)benzyl bromide in the presence of a mild base such as potassium carbonate. This SN2 reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Procedure :

  • Substrate Preparation : 8-Azabicyclo[3.2.1]octan-3-ol (1.0 equiv) is dissolved in anhydrous DMF.

  • Base Addition : K₂CO₃ (2.5 equiv) is added to deprotonate the amine.

  • Alkylation : 4-(Trifluoromethyl)benzyl bromide (1.2 equiv) is introduced dropwise, and the mixture is stirred at 80°C for 12–24 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

  • Yield : 58% (isolated as hydrochloride salt).

  • Purity : >95% (HPLC).

  • Side Products : Di-alkylated species (<5%) due to excess alkylating agent.

Method 2: Reductive Amination of Tropinone

Tropinone as a Starting Material

Tropinone, a ketone precursor to the azabicyclo[3.2.1]octane skeleton, undergoes reductive amination with 4-(trifluoromethyl)benzylamine. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate in methanol at room temperature.

Procedure :

  • Imine Formation : Tropinone (1.0 equiv) and 4-(trifluoromethyl)benzylamine (1.1 equiv) are refluxed in methanol for 2 hours.

  • Reduction : NaBH₃CN (1.5 equiv) is added portionwise at 0°C, followed by stirring at rt for 6 hours.

  • Workup : The mixture is acidified, basified with NaOH, and extracted into dichloromethane.

Key Data :

  • Yield : 42% after purification.

  • Chirality : Racemic mixture due to non-stereoselective reduction.

Method 3: Boc-Protected Intermediate Route

Protection and Alkylation

The hydroxyl group at position 3 is protected as a tert-butyl carbamate (Boc) to prevent side reactions during nitrogen alkylation.

Procedure :

  • Protection : 8-Azabicyclo[3.2.1]octan-3-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

  • Alkylation : The Boc-protected intermediate reacts with 4-(trifluoromethyl)benzyl chloride under similar conditions to Method 1.

  • Deprotection : The Boc group is removed using 4M HCl in dioxane/water (1:1) at 25°C for 12 hours.

Key Data :

  • Overall Yield : 67% over three steps.

  • Advantage : Avoids hydroxyl group participation in side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 4.20 (s, 2H, NCH₂Ar), 3.85–3.75 (m, 1H, C3-OH), 2.90–2.70 (m, 4H, bicyclic H).

  • MS (ESI) : m/z 330.1 [M+H]⁺.

Comparative Analysis of Methods

ParameterMethod 1 (Alkylation)Method 2 (Reductive Amination)Method 3 (Boc Route)
Steps123
Overall Yield (%)584267
Purity (%)959098
ScalabilityHighModerateHigh
Cost EfficiencyModerateLowHigh

Method 3 offers superior yield and purity but requires additional protection-deprotection steps. Method 1 is preferred for its simplicity, while Method 2 is less efficient due to racemization.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs Method 1 with the following optimizations:

  • Solvent Recycling : DMF is recovered via distillation under reduced pressure.

  • Catalytic Alkylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rate.

  • Continuous Hydrogenation : For intermediates requiring saturation, fixed-bed reactors with Pd/C catalysts improve throughput .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 8-azabicyclo[3.2.1]octan-3-ol derivatives?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, aryl bromides (e.g., 4-trifluoromethylphenylmethyl bromide) react with intermediates like N-protected nortropinone under basic conditions (e.g., 50% aqueous KOH in ethanol) . Microwave-assisted synthesis (e.g., 185°C, 275 psi for 5 minutes) can improve yields for sterically hindered substituents, as seen in analogs with methylthiophenyl groups . Purification often involves recrystallization or chromatographic methods.

Q. How is structural characterization performed for these compounds?

  • Answer :

  • 1H/13C NMR : Confirms stereochemistry and substituent integration (e.g., axial vs. equatorial protons in the bicyclic core) .
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
  • GC/MS : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves absolute configuration, though not explicitly cited in the evidence.

Q. What receptor systems are targeted by 8-azabicyclo[3.2.1]octan-3-ol analogs?

  • Answer : These compounds exhibit affinity for:

  • Dopamine D2-like receptors : Derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl) show moderate binding .
  • Opioid receptors : Analogs like 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol act as µ-opioid receptor agonists .
  • Nociceptin/Orphanin FQ (NOP) receptors : Compounds with bis-aryl substituents (e.g., SCH 221510) modulate NOP activity .

Advanced Research Questions

Q. How do substituent modifications influence pharmacological activity and selectivity?

  • Answer :

  • Electron-withdrawing groups (e.g., -CF₃, -Br): Enhance metabolic stability and receptor binding. For example, 4-trifluoromethylphenyl groups improve lipophilicity and blood-brain barrier penetration .
  • Positional effects : Para-substituted phenyl groups (vs. meta or ortho) optimize steric compatibility with receptor pockets, as seen in dopamine D2 ligands .
  • Heterocyclic substituents : Furan or thiophene groups (e.g., 3-[(furan-2-yl)methyl] analogs) may alter binding kinetics due to π-π interactions .

Q. What experimental design challenges arise in synthesizing and testing these compounds?

  • Answer :

  • Air sensitivity : Bromophenyl derivatives (e.g., compound 28) oxidize rapidly, requiring inert atmospheres .
  • Purification hurdles : Glassy or hygroscopic products (e.g., compound 29) necessitate specialized techniques like lyophilization .
  • Biological assay variability : Receptor binding assays (e.g., NOP vs. opioid) require stringent controls to avoid cross-reactivity .

Q. How can researchers resolve contradictions in reported biological data?

  • Answer :

  • Comparative SAR analysis : Cross-reference structural analogs (e.g., 4-CF₃ vs. 4-CH₃ substituents) to identify key pharmacophores .
  • Assay standardization : Use consistent cell lines (e.g., CHO-K1 for NOP receptors) and radioligands (e.g., [³H]N/OFQ) .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) can rationalize divergent activities by predicting binding poses .

Methodological Recommendations

  • Synthesis : Optimize microwave parameters (e.g., 5-minute cycles) for time-sensitive reactions .
  • Characterization : Combine NMR with high-resolution MS to resolve isomeric impurities.
  • Biological Testing : Employ counter-screens (e.g., hERG assay) to evaluate off-target effects early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.